molecular formula C9H10Cl2O3 B3154345 2,4-Dichloro-1,3,5-trimethoxybenzene CAS No. 77440-84-7

2,4-Dichloro-1,3,5-trimethoxybenzene

Cat. No.: B3154345
CAS No.: 77440-84-7
M. Wt: 237.08 g/mol
InChI Key: AABOLZHOMSRVIM-UHFFFAOYSA-N
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Description

2,4-Dichloro-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3. It is a derivative of trimethoxybenzene, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,3,5-trimethoxybenzene typically involves the chlorination of 1,3,5-trimethoxybenzene. One common method includes the use of trichloroisocyanuric acid as a chlorinating agent in the presence of a solvent like acetone . The reaction is carried out at low temperatures to control the rate of chlorination and to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, which is crucial for the selective chlorination of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,3,5-trimethoxybenzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation reactions typically produce aldehydes or acids.

Scientific Research Applications

2,4-Dichloro-1,3,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dichloro-1,3,5-trimethoxybenzene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: The parent compound without chlorine substitution.

    2,4-Dibromo-1,3,5-trimethoxybenzene: A similar compound where chlorine atoms are replaced by bromine.

    2-Bromo-4-chloro-1,3,5-trimethoxybenzene: A mixed halogenated derivative.

Uniqueness

2,4-Dichloro-1,3,5-trimethoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical and physical properties. The chlorine atoms increase the compound’s reactivity towards nucleophiles, while the methoxy groups enhance its solubility and stability. This combination of features makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1,3,5-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABOLZHOMSRVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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